5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride

Descripción

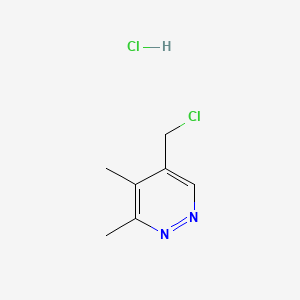

5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound is notable for its chloromethyl and dimethyl substituents, which impart unique chemical properties and reactivity.

Propiedades

Fórmula molecular |

C7H10Cl2N2 |

|---|---|

Peso molecular |

193.07 g/mol |

Nombre IUPAC |

5-(chloromethyl)-3,4-dimethylpyridazine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-6(2)10-9-4-7(5)3-8;/h4H,3H2,1-2H3;1H |

Clave InChI |

NBSLPDNALCFVJP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=NC=C1CCl)C.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride typically involves the chloromethylation of 3,4-dimethylpyridazine. This can be achieved through the reaction of 3,4-dimethylpyridazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl derivative, which is subsequently converted to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted pyridazine derivatives with various functional groups.

Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.

Reduction Reactions: Products include dihydropyridazine derivatives.

Aplicaciones Científicas De Investigación

5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethylpyridazine: Lacks the chloromethyl group, resulting in different reactivity and applications.

5-(Bromomethyl)-3,4-dimethylpyridazine: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

5-(Hydroxymethyl)-3,4-dimethylpyridazine: Contains a hydroxymethyl group, which imparts different chemical properties and reactivity.

Uniqueness

5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride is unique due to its specific combination of chloromethyl and dimethyl substituents, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Actividad Biológica

5-(Chloromethyl)-3,4-dimethylpyridazine hydrochloride is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound is a pyridazine derivative characterized by the presence of a chloromethyl group and two methyl substituents on the pyridazine ring. Its chemical formula is typically represented as CHClN·HCl.

Biological Activities

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The specific interactions at the molecular level are still under investigation but indicate potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.

- DNA Interaction : There is evidence suggesting potential intercalation with DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university tested the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

In vitro experiments performed on human cancer cell lines (e.g., HeLa and MCF-7) reported that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after exposure to concentrations above 50 µM, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.